

3-Methylbutyl tosylate CAS number and IUPAC name

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Compound of Interest

Compound Name: 3-Methylbutyl tosylate

Cat. No.: B1590859

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An In-depth Technical Guide to **3-Methylbutyl Tosylate**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-methylbutyl tosylate**, a pivotal intermediate in modern organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the fundamental principles governing its reactivity, detailed protocols for its preparation, and its application in nucleophilic substitution reactions.

Core Concepts: Identification and Physicochemical Properties

3-Methylbutyl tosylate is an organic compound valued for its role as an alkylating agent. Its structure incorporates the 3-methylbutyl (isoamyl) group linked to a tosylate (p-toluenesulfonate) moiety. This tosylate group is an outstanding leaving group, rendering the molecule highly effective for introducing the isoamyl group into various structures.

Property	Value	Source(s)
CAS Number	2431-75-6	[1][2][3][4]
IUPAC Name	3-methylbutyl 4-methylbenzenesulfonate	[5]
Synonyms	Isoamyl tosylate, Isopentyl 4-methylbenzenesulfonate, Isoamyl p-toluenesulfonate	[5][6]
Molecular Formula	C ₁₂ H ₁₈ O ₃ S	[2][3]
Molecular Weight	242.33 g/mol	[2][6]
Appearance	Colorless liquid or white to yellow solid	[1][3]
Boiling Point	156 °C at 0.06 Torr	[3]
Density	~1.10 g/mL	[3]

The Scientific Rationale: Why Tosylates are Superior Leaving Groups

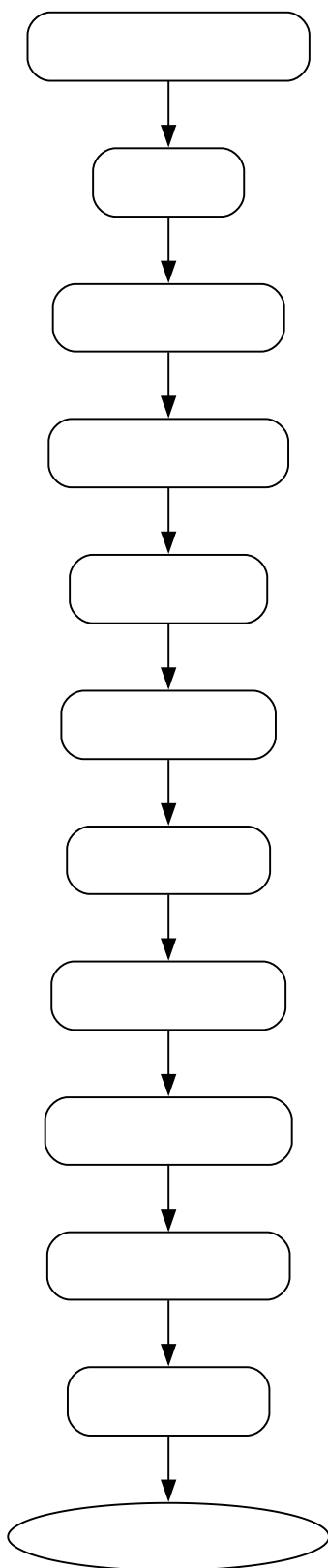
The utility of **3-methylbutyl tosylate** is intrinsically linked to the exceptional leaving group ability of the tosylate anion. Alcohols, such as the precursor 3-methyl-1-butanol, are generally poor substrates for nucleophilic substitution because the hydroxide ion (OH^-) is a strong base and thus a poor leaving group.[7][8] Converting the alcohol to a tosylate ester fundamentally alters this reactivity.

The efficacy of the tosylate anion as a leaving group stems from its remarkable stability, which is a direct result of resonance delocalization. The negative charge on the oxygen atom is distributed across the entire sulfonyl group and into the aromatic ring.[7][9] The conjugate acid, p-toluenesulfonic acid, is very strong ($\text{pK}_a \approx -2.8$), which confirms that its conjugate base, the tosylate anion, is very weak and stable.[9] This stability is the thermodynamic driving force that facilitates the departure of the group during a nucleophilic attack.

Caption: Resonance delocalization stabilizes the tosylate anion.

Synthesis of 3-Methylbutyl Tosylate: An Experimental Protocol

The synthesis of **3-methylbutyl tosylate** is a standard esterification reaction where the nucleophilic oxygen of 3-methyl-1-butanol (isoamyl alcohol) attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).^[10] The reaction is performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct.^{[10][11]} A critical advantage of this method is the retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the reaction.^{[7][10]}



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Caption: Experimental workflow for the synthesis of **3-methylbutyl tosylate**.

Detailed Step-by-Step Methodology

Materials:

- 3-methyl-1-butanol (isoamyl alcohol) (1.0 eq.)
- p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
- Anhydrous pyridine (1.5 eq.) or Triethylamine (1.5 eq.)
- Anhydrous Dichloromethane (DCM)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Under an inert atmosphere (e.g., nitrogen), dissolve 3-methyl-1-butanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a flame-dried round-bottom flask.[\[11\]](#)
- Cool the stirred solution to 0 °C using an ice-water bath.[\[11\]](#)
- Slowly add pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Maintain the temperature at 0 °C during addition.[\[11\]](#)
- Stir the reaction at 0 °C for 4 hours. If monitoring by Thin-Layer Chromatography (TLC) shows incomplete conversion, allow the reaction to warm to room temperature and stir for an additional 2-12 hours.[\[10\]](#)[\[11\]](#)
- Upon completion, dilute the reaction mixture with cold deionized water to quench the reaction and dissolve the pyridinium hydrochloride salt.[\[11\]](#)
- Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
- Combine the organic layers and wash successively with water and brine.[\[11\]](#)

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **3-methylbutyl tosylate**.[\[11\]](#)
- If necessary, purify the crude product by column chromatography on silica gel.

Reactivity and Synthetic Applications

As a primary alkyl tosylate, **3-methylbutyl tosylate** is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. A wide variety of nucleophiles can be used to displace the tosylate group, enabling the formation of numerous C-C, C-O, C-N, and C-halogen bonds.

Caption: General S_N2 reaction of **3-methylbutyl tosylate**.

Example Protocol: Synthesis of an Alkyl Azide

This protocol details the displacement of the tosylate group with an azide nucleophile, a common precursor for the synthesis of amines.[\[9\]](#)

- In a round-bottom flask, dissolve **3-methylbutyl tosylate** (1.0 eq.) in anhydrous dimethylformamide (DMF).
- Add sodium azide (NaN₃) (1.5 eq.) to the solution.[\[9\]](#)
- Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, monitoring progress by TLC.[\[9\]](#)
- After completion, cool the mixture to room temperature and pour it into deionized water.
- Extract the aqueous mixture three times with diethyl ether.
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the alkyl azide product.[\[9\]](#)

It is important to note that when strong, sterically hindered bases (e.g., potassium tert-butoxide) are used, the E2 elimination reaction can become a competing pathway, leading to the formation of alkenes.[\[12\]](#)

Safety and Handling

3-Methylbutyl tosylate, like other alkylating agents, must be handled with care. It is classified as an irritant and is harmful if swallowed.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing mist/vapors), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Guidelines:

- Always work in a well-ventilated fume hood.[13]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[14]
- Avoid inhalation of vapors and contact with skin and eyes.[14]
- Store in a cool, dry, well-ventilated area in a tightly sealed container.
- Be aware of the potential for thermal decomposition, which may release toxic fumes.[15]

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